(4,5-Dichloro-2-ethoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dichloro-2-ethoxyphenyl)methanamine is an organic compound with the molecular formula C9H11Cl2NO It is a derivative of phenylmethanamine, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-ethoxyphenyl)methanamine typically involves the chlorination of 2-ethoxyphenylmethanamine. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the benzene ring. The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4,5-Dichloro-2-ethoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-ethoxyphenyl)methanamine
- (2,4-Dichlorophenyl)methanamine
- (4,5-Dichloro-2-methoxyphenyl)methanamine
Uniqueness
(4,5-Dichloro-2-ethoxyphenyl)methanamine is unique due to the specific positioning of the chlorine atoms and the ethoxy group on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(4,5-dichloro-2-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-4H,2,5,12H2,1H3 |
InChI Key |
DKKFKEVBYWIHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1CN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.